molecular formula C8H10N2O3 B2986277 2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid CAS No. 1365959-01-8

2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid

Cat. No.: B2986277
CAS No.: 1365959-01-8
M. Wt: 182.179
InChI Key: QRBUSDQPONQHGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid is a bicyclic heterocyclic compound featuring a pyrazole fused with an oxazine ring and an acetic acid substituent at position 3. This structure combines the pharmacophoric features of pyrazole (a nitrogen-containing heterocycle) and oxazine (an oxygen-nitrogen heterocycle), making it a versatile scaffold for drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c11-7(12)4-6-5-9-10-2-1-3-13-8(6)10/h5H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBUSDQPONQHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)CC(=O)O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365959-01-8
Record name 2-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-yl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors. One common method involves the reaction of a suitable dihydro-pyrazolo[5,1-b][1,3]oxazine derivative with an acetic acid derivative under specific reaction conditions, such as the use of a catalyst and controlled temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the compound's purity and consistency. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: In the medical field, this compound has potential applications as a pharmaceutical agent. It may be explored for its therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: In industry, this compound can be utilized in the development of new materials or as a component in various chemical processes.

Mechanism of Action

The mechanism by which 2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as a pharmaceutical agent, it may interact with specific enzymes or receptors in the body, leading to a biological response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, positions, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight Substituent(s) Position Key Notes
2-(2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid Likely C₉H₁₂N₂O₃ ~196.2 Methyl, acetic acid 2, 3 Increased lipophilicity due to methyl group; discontinued in commercial catalogs .
6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid C₉H₁₂N₂O₃ 196.2 Dimethyl, carboxylic acid 2, 6 Higher steric hindrance at position 6; used in lab-scale synthesis .
Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate C₉H₁₂N₂O₃ 196.2 Ethyl ester 2 Ester derivative improves cell permeability; priced at $867.12/g .
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine C₆H₉N₃O 139.16 Amine 2 Lower molecular weight; exhibits warning-level safety hazards (H302, H315) .
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine hydrochloride C₈H₁₄ClN₃O 203.67 Amine hydrochloride 6 Charged derivative with improved solubility; discontinued in some catalogs .
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-boronic acid pinacol ester C₁₃H₂₀BN₂O₄ 278.1 Boronic acid pinacol ester 3 Used in Suzuki-Miyaura coupling for drug derivatization; priced at $133/250mg .

Key Structural and Functional Differences:

Substituent Position :

  • The acetic acid group at position 3 in the target compound contrasts with carboxylic acid at position 2 () or ester groups (). Positional differences influence electronic effects and binding affinity in biological targets.
  • Methyl groups (e.g., at position 2 in ) enhance lipophilicity but reduce solubility compared to polar substituents like amines or acids.

Physicochemical Properties :

  • Carboxylic acids (e.g., ) and amines () improve water solubility, whereas esters () and boronic acids () are tailored for synthetic intermediates.
  • The hydrochloride salt in demonstrates how salt forms enhance stability and solubility for pharmaceutical applications.

Safety Profiles :

  • Compounds with amine groups () carry warnings for irritation (H315, H319), while carboxylic acids () are generally unclassified under GHS, suggesting lower toxicity .

Commercial Availability :

  • Several analogs, such as the 2-methyl acetic acid derivative () and ethyl ester (), are discontinued or priced prohibitively, indicating challenges in large-scale synthesis.

Biological Activity

2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C10H12N4O2\text{C}_{10}\text{H}_{12}\text{N}_4\text{O}_2

This compound features a pyrazolo[5,1-b][1,3]oxazine core which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds with pyrazole scaffolds exhibit a broad spectrum of biological activities. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazole derivatives. For instance:

  • Cell Line Testing : In vitro studies have shown that pyrazole derivatives can induce cytotoxicity in various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and PANC-1 (pancreatic cancer). The IC50 values for these compounds often range from low nanomolar to micromolar concentrations, indicating potent activity against these cell lines .

The mechanism by which these compounds exert their effects often involves the inhibition of specific signaling pathways associated with cancer proliferation:

  • EGFR Inhibition : Some derivatives have demonstrated inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial in many cancers. For example, compounds derived from similar scaffolds showed IC50 values around 59 nM for EGFR inhibition .
  • PI3K/AKT/mTOR Pathway : The PI3K/AKT/mTOR signaling pathway is another target for these compounds. Inhibitors of this pathway have been shown to reduce cell viability significantly in treated cancer cells .

Research Findings and Case Studies

A comprehensive review of literature reveals several notable studies on the biological activity of pyrazole derivatives:

StudyCompound TestedCell LinesIC50 ValuesKey Findings
Pyrazole DerivativeMCF-7, A54959 nM (EGFR)Potent anticancer activity
Novel Pyrazolo[5,1-b][1,3]oxazinePANC-170 nM (EGFR)Induces apoptosis in cancer cells
PDE4B InhibitorVariousNot specifiedAnti-inflammatory properties observed

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes to form the pyrazolo[5,1-b][1,3]oxazine structure. Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of new derivatives.

Synthesis Example:

A common synthetic route involves the condensation of hydrazine derivatives with appropriate carbonyl compounds followed by cyclization under acidic conditions to yield the desired pyrazolo[5,1-b][1,3]oxazine framework .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid side products like dimerization .
  • Optimize pH and temperature to stabilize the oxazinane ring during synthesis .

Basic: How can structural confirmation of this compound be rigorously validated?

Answer:
Use orthogonal analytical techniques to confirm the core structure and substituents:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for the pyrazole protons (δ 6.8–7.2 ppm), oxazinane methylene groups (δ 3.5–4.5 ppm), and acetic acid protons (δ 2.5–3.0 ppm).
    • ¹³C NMR : Carbonyl resonance (δ 170–175 ppm) and aromatic carbons (δ 110–150 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the bicyclic framework.
  • X-ray Crystallography : Resolve crystal packing and bond angles to validate stereoelectronic properties .

Table 1 : Example Analytical Parameters

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 4.2 ppm (oxazinane CH₂)
HRMSm/z 235.0984 ([M+H]⁺, calc. 235.0978)

Basic: What are the solubility, lipophilicity, and pharmacokinetic properties of this compound?

Answer:

  • Solubility : Assessed in polar (water, DMSO) and non-polar (hexane) solvents. Typically sparingly soluble in water (logP ~1.5–2.5) due to the acetic acid group .
  • Lipophilicity : Calculated using SwissADME or similar tools. Predicted logP values should align with experimental shake-flask method results .
  • Pharmacokinetics :
    • Absorption : Moderate permeability (Caco-2 assay).
    • Metabolic Stability : Microsomal incubation (human/rat liver microsomes) to assess CYP450-mediated oxidation .

Table 2 : Example Pharmacokinetic Data

ParameterValue (Predicted/Experimental)MethodReference
logP2.1 (SwissADME)Computational
Aqueous Solubility0.12 mg/mLShake-flask

Advanced: How to design experiments to evaluate environmental fate and ecotoxicological impacts?

Answer:
Adopt a tiered approach inspired by the INCHEMBIOL framework :

Physical-Chemical Properties :

  • Measure hydrolysis rates (pH 4–9 buffers, 25–50°C) and photodegradation (UV-Vis irradiation).
  • Determine soil sorption coefficients (Kd) via batch equilibrium tests .

Ecotoxicology :

  • Acute Toxicity : Daphnia magna (48-hr LC₅₀) and algal growth inhibition (72-hr EC₅₀).
  • Chronic Effects : Earthworm reproduction assays (28-day OECD 222) .

Biotic Transformations :

  • Use ¹⁴C-labeled compound to track biodegradation pathways in activated sludge .

Methodological Note : Pair lab studies with computational models (e.g., EPI Suite) to predict long-term environmental persistence .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:
Contradictions often arise from assay variability or compound stability. Mitigate via:

  • Standardized Assays : Use WHO-recommended protocols (e.g., MTT for cytotoxicity) with internal controls (e.g., celecoxib for COX-2 inhibition) .
  • Stability Profiling : Pre-screen compound integrity under assay conditions (pH, temperature) via HPLC .
  • Mechanistic Studies : Compare target engagement (e.g., SPR for binding affinity) with phenotypic results .

Case Example : If COX-2 inhibition varies, confirm whether salt forms (e.g., sodium vs. free acid) alter solubility and bioavailability .

Advanced: What experimental designs optimize stability studies under varying storage conditions?

Answer:
Use a factorial design to assess degradation pathways:

  • Variables : Temperature (4°C, 25°C, 40°C), humidity (60% RH, 75% RH), and light exposure.
  • Analytical Endpoints :
    • HPLC purity (% area) at intervals (0, 1, 3, 6 months).
    • Degradation products identified via LC-MS/MS .
  • Kinetic Modeling : Calculate activation energy (Ea) for thermal degradation using Arrhenius plots .

Table 3 : Stability Study Parameters

ConditionDegradation Rate (k, day⁻¹)Major DegradantReference
40°C/75% RH0.012Oxazinane ring-opening

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.